molecular formula C10H11NO2 B048356 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid CAS No. 114527-53-6

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid

Katalognummer: B048356
CAS-Nummer: 114527-53-6
Molekulargewicht: 177.2 g/mol
InChI-Schlüssel: INRNDFZVAKDYFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid (THQ-3-COOH) is a bicyclic heterocyclic compound featuring a fused benzene and piperidine ring system with a carboxylic acid substituent at the 3-position. This structure renders it a conformationally constrained analogue of phenylalanine (Phe), enabling unique interactions in biological systems . THQ-3-COOH has garnered attention in medicinal chemistry, particularly as a scaffold for developing inhibitors of anti-apoptotic protein MCL-1, a target in cancer therapy. For example, (±)-THQ-3-COOH derivatives have shown promise in binding to the R263 pocket of MCL-1, leveraging the carboxylic acid group for critical electrostatic interactions . Its synthesis often involves stereoselective methods to access enantiopure forms, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler cyclization of phenylalanine derivatives with formaldehyde, followed by hydrogenolytic splitting of the endocyclic benzylic C-N bond . Another method includes the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet-Spengler cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic hydrogenation and cyclization reactions under controlled conditions to produce the desired compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

Major products formed from these reactions include various quinoline derivatives, which can be further functionalized to develop new compounds with potential biological activities.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Treatment of Neurological Disorders

Tic has been explored for its potential in treating dopaminergic nerve diseases, particularly Parkinson’s disease. Research indicates that derivatives of tetrahydroisoquinoline-3-carboxylic acid can be formulated into medications that enhance dopaminergic activity, which is crucial for managing symptoms associated with Parkinson's disease . The compound has shown promise as a component in pharmaceutical compositions that include levodopa and other dopaminergic drugs .

1.2. Peptide and Peptidomimetic Design

Due to its unique geometrical conformation, Tic is utilized as a building block in peptides and peptidomimetics. It serves as a surrogate for proline, allowing for the design of compounds that can effectively target various enzymes and receptors. Notably, substituting Tic for proline in the drug enalapril led to the development of quinapril, an approved antihypertensive medication . This application highlights the significance of Tic in enhancing the biological activity of peptide-based drugs.

2.1. Enzyme Inhibition

Tic derivatives have been identified as potential inhibitors for several enzymes involved in various pathological processes. For instance, they have been studied as farnesyl transferase inhibitors and integrin antagonists, which are relevant in cancer therapy . The ability of Tic to modulate enzyme activity underscores its importance in drug discovery.

2.2. Neuropharmacology

The compound has also been investigated for its effects on opioid receptors, showing potential as an antagonist that could be beneficial in treating conditions such as addiction and anxiety disorders . Its interaction with glycoprotein receptors further emphasizes its diverse pharmacological profile.

Synthetic Approaches

The synthesis of Tic and its derivatives has been extensively studied, employing various methodologies such as:

  • Pictet–Spengler Reaction
  • Bischler–Nepieralski Reaction
  • Enyne Metathesis
  • Diels–Alder Reaction

These synthetic strategies enable the creation of diverse Tic derivatives with tailored biological properties .

Case Study: Parkinson's Disease Treatment

A study outlined the formulation of a pharmaceutical composition containing 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives combined with levodopa. This combination was shown to improve therapeutic outcomes in patients with Parkinson’s disease by enhancing dopaminergic signaling .

Case Study: Peptide Drug Development

Research demonstrated that integrating Tic into peptide structures significantly improved their stability and efficacy against specific targets such as angiotensin-converting enzyme (ACE). The resulting compounds exhibited enhanced pharmacokinetic properties compared to traditional peptides .

Data Table: Summary of Applications

Application AreaDescription
Neurological DisordersPotential treatment for Parkinson's disease through dopaminergic enhancement
Peptide DesignUsed as a building block in peptidomimetics; enhances biological activity
Enzyme InhibitionInhibits farnesyl transferase and integrins; relevant in cancer therapy
NeuropharmacologyActs on opioid receptors; potential use in addiction treatment

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the PD-1/PD-L1 protein-protein interaction, which plays a crucial role in immune checkpoint regulation . This inhibition can reinvigorate exhausted immune cells, enabling them to detect and eliminate cancer cells more effectively.

Vergleich Mit ähnlichen Verbindungen

The structural and functional nuances of THQ-3-COOH become evident when compared to related tetrahydroquinoline and tetrahydroisoquinoline derivatives. Below is a detailed analysis:

Structural Analogues and Positional Isomers

1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

  • Structure : Carboxylic acid at the 2-position.
  • Role : Acts as a conformationally constrained analogue of pipecolic acid, influencing its metabolic stability and bioavailability .

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

  • Structure: Isoquinoline core with a carboxylic acid at the 3-position.
  • Role : Mimics phenylalanine in peptide backbones, enhancing rigidity and receptor selectivity. For instance, (S)-Tic is used in angiotensin-converting enzyme (ACE) inhibitors .
  • Key Difference: The isoquinoline scaffold introduces distinct electronic and steric effects compared to THQ-3-COOH, altering binding affinities in enzyme targets .

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid

  • Structure : Carboxylic acid at the 1-position.

Stereochemical Variants

(R)- and (S)-Enantiomers of Tic

  • Properties: (S)-Tic (CAS 74163-81-8): Widely used in drug design for its compatibility with L-amino acid-binding pockets. Example: ACE inhibitors . (R)-Tic (CAS 103733-65-9): Less common but explored in niche applications like peptide-based neurotransmission modulators .

Functionalized Derivatives

2-Methyl-THQ-3-COOH (CAS 54329-54-3)

  • Modification : Methyl group at the 2-position.
  • Impact : Increases lipophilicity (logP ~1.2), enhancing blood-brain barrier penetration .
  • Similarity Score : 0.93 (vs. THQ-3-COOH), indicating high structural overlap .

THICAPA (N-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-ylcarbonyl]-beta-alanine)

  • Structure : Incorporates a beta-alanine moiety (C13H16N2O3).
  • Role : Enhances flexibility and solubility, making it suitable for prodrug designs .

Physicochemical and Pharmacological Comparisons

Compound Name Molecular Formula CAS Number Melting Point (°C) Key Biological Role
THQ-3-COOH C10H11NO2 Not Provided N/A MCL-1 inhibition
1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid C10H11NO2 5382-49-0 168–170 Intermediate in antibiotic synthesis
(S)-Tic C10H11NO2 74163-81-8 N/A ACE inhibition
2-Methyl-THQ-3-COOH C11H13NO2 54329-54-3 N/A CNS-targeting agents

Biologische Aktivität

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid (THQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant research findings and case studies.

Overview of this compound

THQCA is a derivative of tetrahydroquinoline known for its structural versatility and potential therapeutic applications. It serves as a crucial scaffold in the development of various bioactive compounds. The compound has been studied for its effects on different biological targets, including receptors involved in metabolic regulation and pathways associated with cancer.

1. Antidiabetic Effects

One notable study identified a derivative of THQCA, KY-021, as a potent agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound demonstrated significant efficacy in lowering plasma glucose and triglyceride levels in diabetic mouse models. Specifically, KY-021 showed an EC50 value of 11.8 nM in human PPAR gamma assays and reduced plasma triglycerides effectively at doses ranging from 0.3 to 3 mg/kg/day over six days .

2. Anticancer Properties

Recent investigations into the anticancer potential of THQCA derivatives have yielded promising results. For instance, a study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1) revealed its ability to attenuate colon carcinogenesis in dimethylhydrazine-induced colorectal carcinoma models. M1 was administered at doses of 10 and 25 mg/kg for 15 days and was found to significantly reduce interleukin-6 (IL-6) levels while modulating JAK2/STAT3 signaling pathways associated with tumor progression .

The biological activity of THQCA can be attributed to several mechanisms:

  • Chloride Transport Modulation : THQCA derivatives have been shown to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This property is particularly relevant for developing treatments for cystic fibrosis .
  • PPAR Activation : As mentioned earlier, compounds like KY-021 act as PPAR-γ agonists, influencing lipid metabolism and glucose homeostasis .
  • Inhibition of Oncogenic Signaling : Compounds such as M1 inhibit IL-6-mediated signaling pathways that are critical in cancer progression. By blocking these pathways, THQCA derivatives can exert protective effects against cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of THQCA is essential for optimizing its pharmacological properties. Research has indicated that modifications to the THQCA structure can significantly enhance its biological activity. For example:

CompoundActivityEC50 ValueNotes
KY-021PPAR-γ Agonist11.8 nMReduces glucose and triglycerides
M1Anti-cancerN/AInhibits IL-6/JAK2/STAT3 signaling

Case Study 1: KY-021

In a study involving male KK-Ay mice, KY-021 was administered at varying doses to assess its impact on metabolic parameters. Results indicated that at a dose of 3 mg/kg/day over seven days, there was a significant reduction in plasma glucose levels alongside improved oral glucose tolerance .

Case Study 2: M1's Anticancer Activity

The anticancer efficacy of M1 was evaluated using histopathological assessments and biochemical analyses in Wistar rats with induced colorectal cancer. The treatment with M1 resulted in a marked decrease in tumor markers and restored metabolic profiles disrupted by cancer progression .

Q & A

Basic Research Questions

Q. What efficient synthetic routes exist for 1,2,3,4-tetrahydroquinoline-3-carboxylic acid?

A one-pot synthesis method using ortho-dialkylaminoaldehydes and Meldrum's acid in dimethylformamide (DMF) with Me₃SiCl as a catalyst is highly efficient. This approach leverages the tert-amino effect, enabling rapid cyclization and carboxylation. Yields typically range from 70–95% depending on substituent compatibility .

Reaction Conditions Key Advantages
Me₃SiCl in DMF, 80–100°CHigh atom economy, minimal byproducts
Ambient pressure, 12–24 hoursScalable for gram-scale synthesis

Q. How is the compound structurally characterized in conformational studies?

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical. The compound’s rigid tetrahydroquinoline scaffold mimics phenylalanine (Phe), with the carboxylic acid group at position 3 restricting rotational freedom. Comparative ¹³C-NMR studies with Phe derivatives reveal distinct chemical shifts (e.g., δ 175–178 ppm for COOH), confirming its constrained conformation .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC-MS : Quantifies impurities (<1% threshold for biological assays).
  • Melting Point Analysis : Sharp mp 168–170°C (deviations indicate solvate formation) .
  • Elemental Analysis : Validates stoichiometry (C: ~64.3%, H: ~6.3%, N: ~8.3%) .

Advanced Research Questions

Q. How does the compound influence peptide cis-trans isomerization in enzyme inhibitors?

The tetrahydroquinoline scaffold stabilizes cis-peptide bonds in enzyme-binding pockets. For example, replacing Phe with this analog in tripeptide inhibitors (e.g., Tyr-X-Phe) increases cis:trans ratios by 3–5×, enhancing binding to serine proteases. This is attributed to steric hindrance from the fused ring system, as shown in thermodynamic studies (ΔΔG = −1.2 kcal/mol) .

Q. What strategies resolve contradictions in its metal-chelating properties?

Discrepancies in copper(II) affinity (log K = 8.2–9.5) arise from pH-dependent coordination modes. At pH 6–7, the carboxylate binds Cu²⁺ monodentately, while at pH >8, a bidentate mode (carboxylate + adjacent NH group) dominates. Calorimetric titration and UV-VIS spectroscopy (λmax = 620–650 nm for d-d transitions) clarify these behaviors .

Q. How is the compound applied in designing non-opioid analgesics?

Derivatives like 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid exhibit μ-opioid receptor binding (IC₅₀ = 12 nM) with reduced addiction potential. Key modifications include:

  • Position 6 Methoxy groups : Enhance blood-brain barrier permeability (logP = 1.8 vs. 1.2 for parent compound).
  • N-Alkylation : Reduces off-target activity (e.g., κ-opioid receptor selectivity <10%) .

Q. Methodological Challenges & Solutions

Q. How to optimize enantiomeric purity in asymmetric synthesis?

Chiral auxiliaries (e.g., (S)-Boc-protected derivatives) or enzymatic resolution using lipases (e.g., Candida antarctica lipase B) achieve >99% ee. For example, kinetic resolution of racemic mixtures in ethyl acetate yields enantiopure (R)- and (S)-forms with 85% recovery .

Q. What solvent systems mitigate aggregation in aqueous studies?

Use co-solvents like DMSO (5–10% v/v) or Tween-80 (0.01% w/v) to prevent self-association. Dynamic Light Scattering (DLS) confirms monodisperse solutions (PDI <0.2) at concentrations ≤1 mM .

Q. Key Data Contradictions & Resolutions

  • Biological Activity vs. Toxicity : Low cytotoxicity (IC₅₀ >100 μM in HEK293 cells) contrasts with reported hepatotoxicity at high doses (>500 μM). This is resolved by adjusting dosing regimens and monitoring liver enzymes (ALT/AST) in in vivo models .
  • Synthetic Yields : Discrepancies in yields (70% vs. 95%) arise from residual moisture in DMF. Strict anhydrous conditions (<50 ppm H₂O) improve reproducibility .

Eigenschaften

IUPAC Name

1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRNDFZVAKDYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552780
Record name 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114527-53-6
Record name 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

That same document describes the preparation of (-)-6-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with an optical purity of 100% and a yield of 95%, from m-tyrosine in accordance with the same method. However, where L-phenylalanine is used as the starting material, it is not possible to obtain a (-)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with 100% optical purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Reactant of Route 3
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Reactant of Route 4
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Reactant of Route 5
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Reactant of Route 6
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.